molecular formula C9H7F3S B13610057 (Trifluoromethyl)(3-vinylphenyl)sulfane

(Trifluoromethyl)(3-vinylphenyl)sulfane

Cat. No.: B13610057
M. Wt: 204.21 g/mol
InChI Key: XWRKUYSTNXIZJJ-UHFFFAOYSA-N
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Description

(Trifluoromethyl)(3-vinylphenyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group and a vinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluoromethyl)(3-vinylphenyl)sulfane typically involves the reaction of a trifluoromethylating agent with a suitable phenyl sulfide precursor. One common method is the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. This reaction can be carried out under photoredox catalyst-free conditions, utilizing visible light to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Trifluoromethyl)(3-vinylphenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(Trifluoromethyl)(3-vinylphenyl)sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of (Trifluoromethyl)(3-vinylphenyl)sulfane involves the interaction of its functional groups with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in various chemical reactions, facilitating the formation of reactive intermediates. These properties make the compound a valuable tool in the development of new materials and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethyl phenyl sulfone
  • Phenyl vinyl sulfone
  • Methyl vinyl sulfone
  • Ethyl vinyl sulfone

Uniqueness

(Trifluoromethyl)(3-vinylphenyl)sulfane is unique due to the presence of both a trifluoromethyl group and a vinyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7F3S

Molecular Weight

204.21 g/mol

IUPAC Name

1-ethenyl-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H7F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2

InChI Key

XWRKUYSTNXIZJJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)SC(F)(F)F

Origin of Product

United States

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